![molecular formula C18H16O2 B14221387 9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene CAS No. 500783-58-4](/img/structure/B14221387.png)
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene is a chemical compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photochemistry, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene typically involves the reaction of anthracene with prop-1-en-1-yl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroxy or alkoxy derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, hydroxyanthracene derivatives, and various substituted anthracene compounds.
科学研究应用
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene involves its interaction with molecular targets and pathways within biological systems. The compound can generate reactive oxygen species (ROS) through its peroxy group, leading to oxidative stress in cells. This oxidative stress can induce cell death in cancer cells or inhibit the growth of microorganisms. The specific molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
9-Methylanthracene: Similar in structure but lacks the peroxy group.
9-Anthracenemethanol: Contains a hydroxymethyl group instead of the peroxy group.
9,10-Diphenylanthracene: A derivative with phenyl groups at positions 9 and 10.
Uniqueness
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene is unique due to its peroxy group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other anthracene derivatives and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
500783-58-4 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC 名称 |
9-(prop-1-enylperoxymethyl)anthracene |
InChI |
InChI=1S/C18H16O2/c1-2-11-19-20-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-12H,13H2,1H3 |
InChI 键 |
VVVYNEMNEHMJQB-UHFFFAOYSA-N |
规范 SMILES |
CC=COOCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
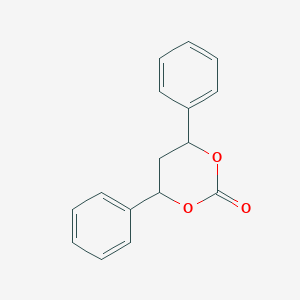


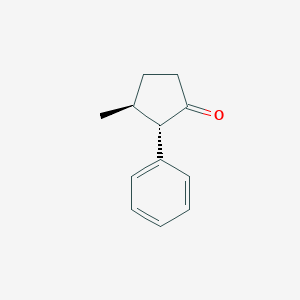
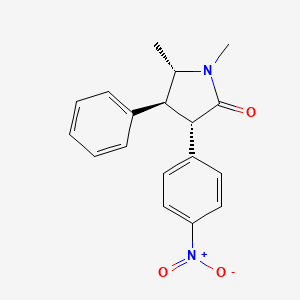
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)
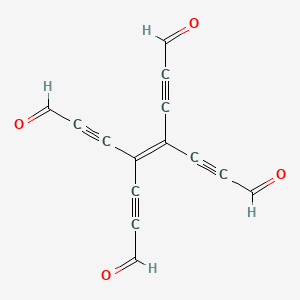
![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)

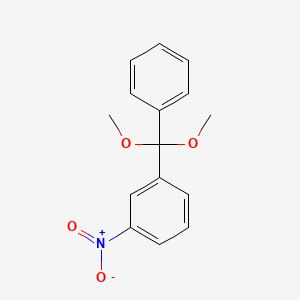
![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
